molecular formula C14H17N5O B6453732 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide CAS No. 2548978-28-3

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide

Cat. No.: B6453732
CAS No.: 2548978-28-3
M. Wt: 271.32 g/mol
InChI Key: GBRVUISDNOETIR-UHFFFAOYSA-N
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Description

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the pyrrolidine-2-carboxamide moiety: This is typically done through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or aminated pyrazolopyrazine derivatives.

Scientific Research Applications

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Cyclopropyl-containing pyrazines: Compounds with similar cyclopropyl and pyrazine moieties are explored for their pharmacological properties.

Uniqueness: 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and selectivity towards certain molecular targets. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-13(20)11-2-1-6-18(11)14-12-8-10(9-3-4-9)17-19(12)7-5-16-14/h5,7-9,11H,1-4,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRVUISDNOETIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CN3C2=CC(=N3)C4CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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